

# Firibastat as a tool compound for neurogenic hypertension research

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## Compound of Interest

Compound Name: *Firibastat, (+/-)-*

Cat. No.: *B1244659*

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## Firibastat: A Tool Compound for Neurogenic Hypertension Research

### Application Notes and Protocols

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of firibastat as a tool compound in the study of neurogenic hypertension. Firibastat is a first-in-class, orally active prodrug of the aminopeptidase A (APA) inhibitor EC33.<sup>[1][2]</sup> By crossing the blood-brain barrier, firibastat delivers its active metabolite to the central nervous system, where it specifically inhibits the conversion of angiotensin II to angiotensin III, a key step in the brain renin-angiotensin system (RAS) cascade that contributes to the development and maintenance of hypertension.<sup>[3][4][5]</sup>

## Mechanism of Action

Firibastat (also known as RB150 or QGC001) is a dimer of EC33 linked by a disulfide bond. This unique structure allows it to be orally absorbed and penetrate the blood-brain barrier.<sup>[5][6]</sup> Once in the brain, the disulfide bridge is cleaved by reductases, releasing two molecules of the active inhibitor, EC33.<sup>[3][6]</sup> EC33 is a potent and selective inhibitor of aminopeptidase A (APA), a zinc metalloprotease that catalyzes the conversion of angiotensin II to angiotensin III in the brain.<sup>[4][7]</sup> By inhibiting APA, firibastat reduces the levels of angiotensin III, a peptide that exerts a tonic stimulatory control over blood pressure.<sup>[7][8]</sup> The downstream effects of reduced

brain angiotensin III include decreased vasopressin release and reduced sympathetic nervous system activity, ultimately leading to a decrease in blood pressure.[9][10]

## Data Presentation

### In Vitro and In Vivo Properties of Firibastat and EC33

Parameter	Compound	Value	Species/Model	Reference
<b>In Vitro</b>				
APA Inhibition (Ki)	EC33	30 nM	Recombinant mouse APA	[11]
APA Inhibition (Ki)	Firibastat (as EC33)	200 nM	Not specified	[1]
<b>In Vivo</b>				
Oral Bioavailability	Firibastat	Crosses blood-brain barrier	Rat	[5][6]
Peak Effect on Blood Pressure	Firibastat	5-9 hours post-administration	Rat	[6]
Duration of Action	Firibastat	Up to 15 hours	Rat	[6]
Effective Oral Dose (ED50)	Firibastat	~1-30 mg/kg	DOCA-salt rat, SHR	[1][5]
Blood Pressure Reduction	Firibastat (30 mg/kg, p.o.)	$-35.4 \pm 5.2$ mmHg	DOCA-salt rat	[12][13]
Effect on Plasma Vasopressin	Firibastat	Decreased levels	DOCA-salt rat	[8]
Effect on Brain APA Activity	Firibastat (100 µg, i.c.v.)	↓ 41% from hypertensive control	DOCA-salt rat	[14]

## Experimental Protocols

# Protocol 1: Induction and Treatment of Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats

This protocol describes the induction of hypertension in rats using DOCA-salt treatment, a widely used model of neurogenic hypertension, and subsequent treatment with firibastat.[\[15\]](#) [\[16\]](#)

## Materials:

- Male Wistar rats (8-9 weeks old)
- Deoxycorticosterone acetate (DOCA)
- Dimethylformamide (for DOCA suspension)
- 1% NaCl drinking water
- Firibastat
- Vehicle for firibastat (e.g., sterile water or saline)
- Anesthetic (e.g., tiletamine/zolazepam)
- Surgical instruments for uninephrectomy
- Blood pressure monitoring system (e.g., telemetry or tail-cuff)

## Procedure:

- Acclimatization: Acclimatize rats to the housing facility for at least one week before any procedures.
- Uninephrectomy: Anesthetize the rats. Perform a left uninephrectomy by making a lateral abdominal incision to access and ligate the left renal vessels and ureter before removing the kidney.[\[16\]](#)
- DOCA-Salt Treatment:

- Following a one-week recovery period after surgery, begin the DOCA-salt treatment.
- Provide the rats with 1% NaCl in their drinking water ad libitum.[16]
- Administer DOCA subcutaneously (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day).[16]
- Blood Pressure Monitoring: Monitor systolic blood pressure weekly using a tail-cuff method or continuously via telemetry. Hypertension (systolic blood pressure > 150 mmHg) typically develops within 3-4 weeks.
- Firibastat Administration:
  - Once hypertension is established, randomize the rats into treatment and vehicle control groups.
  - Prepare firibastat in a suitable vehicle for oral administration (e.g., oral gavage). A typical dose is 30 mg/kg.[12][13]
  - Administer firibastat or vehicle orally once daily for the desired treatment period (e.g., 1-4 weeks).
- Data Analysis: Continuously monitor blood pressure throughout the treatment period. At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., brain for APA activity measurement). Analyze the blood pressure data to determine the effect of firibastat compared to the vehicle control.

## Protocol 2: Ex Vivo Measurement of Brain Aminopeptidase A Activity

This protocol details the measurement of APA activity in brain tissue from firibastat-treated and control animals.[2][14]

Materials:

- Rat brains (from Protocol 1)
- Tris-HCl buffer (pH 7.4)

- Sonicator
- Substrate for APA activity (e.g., L-Aspartyl- $\beta$ -naphthylamide)
- EC33 (as a positive control for inhibition)
- Bestatin (to inhibit non-specific aminopeptidases)
- Fluorometer or spectrophotometer
- Protein assay kit (e.g., BCA or Bradford)

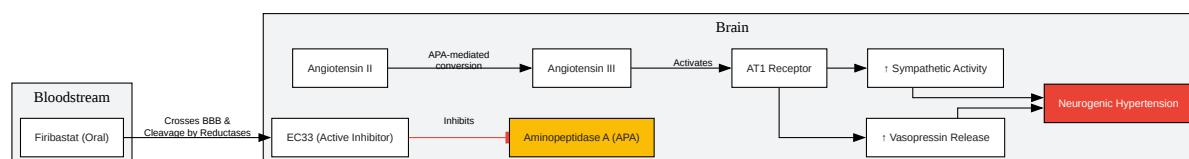
Procedure:

- Brain Homogenization:
  - Immediately after euthanasia, harvest the brains and place them on ice.
  - Homogenize one half of the brain in ice-cold Tris-HCl buffer (pH 7.4) using a sonicator.[2]
- Sample Preparation:
  - Centrifuge the homogenate to pellet cellular debris.
  - Collect the supernatant containing the enzyme fraction.
  - Determine the protein concentration of the supernatant using a standard protein assay.
- APA Activity Assay:
  - In a microplate, add the brain homogenate (supernatant) to a reaction buffer containing the APA substrate.
  - To inhibit non-specific aminopeptidases, add Bestatin to the reaction mixture at a concentration that does not significantly inhibit APA activity (e.g., 1  $\mu$ mol/L).[2]
  - For positive control wells, add a known concentration of EC33 to confirm inhibition.
- Measurement:

- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Measure the fluorescence or absorbance of the product formed at the appropriate wavelength.

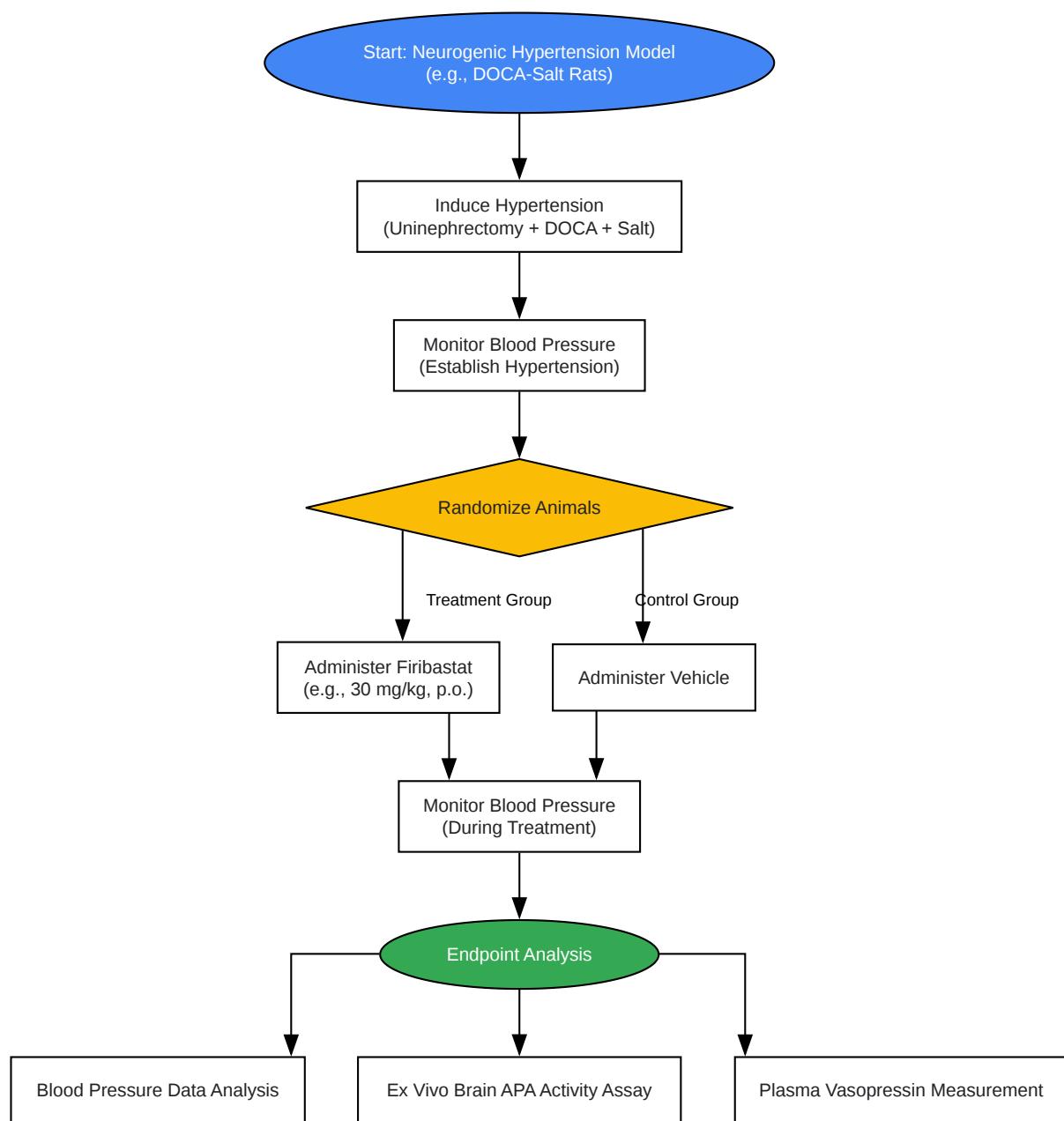
- Data Analysis:
  - Calculate the APA activity and normalize it to the protein concentration of the sample (e.g., nmol of substrate hydrolyzed per mg of protein per hour).
  - Compare the APA activity between the firibastat-treated and vehicle-treated groups to determine the extent of in vivo target engagement.

## Visualizations



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Caption: Mechanism of action of firibastat in the brain.

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Caption: Experimental workflow for evaluating firibastat.

## Conclusion

Firibastat is a valuable and specific tool compound for investigating the role of the brain renin-angiotensin system, particularly the angiotensin III/APA axis, in the pathophysiology of neurogenic hypertension. Its oral bioavailability and ability to cross the blood-brain barrier make it a convenient and effective tool for *in vivo* studies in relevant animal models. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of central blood pressure control and exploring novel therapeutic strategies for hypertension.

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